Tricyclo[4.3.1.0,3,8]decan-4-amine
CAS No.:
Cat. No.: VC20390920
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N |
|---|---|
| Molecular Weight | 151.25 g/mol |
| IUPAC Name | tricyclo[4.3.1.03,8]decan-4-amine |
| Standard InChI | InChI=1S/C10H17N/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-10H,1-5,11H2 |
| Standard InChI Key | QHBXVCQWOXVNJK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C3C2)N |
Introduction
Structural Characteristics and Nomenclature
Core Framework and IUPAC Name
The compound’s backbone consists of a tricyclo[4.3.1.0³,⁸]decane system, a bridged bicyclic structure with ten carbons arranged into three fused rings: a seven-membered ring, a four-membered ring, and a three-membered cyclopropane ring. The numbering follows IUPAC guidelines, with the amine group (-NH₂) positioned at the fourth carbon of the decane system .
Molecular Formula: C₁₀H₁₇N
Molecular Weight: 151.25 g/mol
CAS Registry Number:
Stereochemical Considerations
Stereoisomerism arises from the rigid tricyclic framework. For instance, (1R,3R,4S,6S,8S)-tricyclo[4.3.1.0³,⁸]decan-4-aminium has five defined stereocenters, highlighting the compound’s chiral complexity .
Synthetic Approaches
Biomimetic Rearrangement
A key synthesis route involves acid-catalyzed rearrangements of isotwistane precursors. For example, Hegde et al. (2008) demonstrated that treating isotwistane derivatives with protic acids (e.g., H₂SO₄ or PTSA) induces a stereocontrolled rearrangement to form the tricyclo[4.3.1.0³,⁸]decane skeleton .
Cyclopropanation Strategies
Cyclopropane ring formation is critical. One method involves the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with a bicyclic diene precursor to generate the strained cyclopropane moiety .
Functionalization of the Amine Group
The primary amine can be alkylated or acylated to produce derivatives. For example, N-(1-phenylethyl)tricyclo[4.3.1.0³,⁸]decan-4-amine (C₁₈H₂₅N) is synthesized via reductive amination using benzaldehyde and sodium borohydride .
Physicochemical Properties
Basic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.25 g/mol | |
| LogP (Partition Coeff.) | ~2.83 (estimated) | |
| pKa (Amine) | ~10.5 (typical for aliphatic amines) | N/A |
Spectral Data
-
¹H NMR: Signals for bridgehead protons appear at δ 1.2–2.5 ppm, while the amine proton resonates at δ 1.8–2.2 ppm (broad) .
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MS (EI): Molecular ion peak at m/z 151.2 [M]⁺.
Derivatives and Modifications
Hydrochloride Salt
The hydrochloride form (C₁₀H₁₈ClN) is a stable crystalline solid used in pharmaceutical screening .
Fluorinated Derivatives
4-(2,2,3,3-Tetrafluoropropyl)tricyclo[4.3.1.0³,⁸]decan-4-amine (C₁₃H₁₉F₄N) exhibits enhanced lipophilicity (LogP = 2.83) and is explored in agrochemical research .
Aryl-Substituted Analogs
N-(1-Phenylethyl)tricyclo[4.3.1.0³,⁸]decan-4-amine (C₁₈H₂₅N) demonstrates potential as a chiral ligand in asymmetric catalysis .
Applications and Research Frontiers
Medicinal Chemistry
The hydrochloride salt is a candidate for central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier .
Materials Science
The rigid tricyclic framework serves as a building block for high-performance polymers with thermal stability.
Catalysis
Chiral derivatives act as ligands in transition-metal catalysis, enabling enantioselective transformations .
Challenges and Future Directions
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